
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of hexyloxy groups and an iodine atom attached to the phenyl rings. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline typically involves multiple steps. One common method includes the following steps:
Formation of Hexyloxybenzene: Hexyloxybenzene is synthesized by reacting phenol with hexyl bromide in the presence of a base such as potassium carbonate.
Nitration: The hexyloxybenzene undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form nitrohexyloxybenzene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin and hydrochloric acid, resulting in hexyloxyaniline.
Iodination: The final step involves the iodination of hexyloxyaniline using iodine and an oxidizing agent like sodium nitrite to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. The presence of the iodine atom may enhance its binding affinity to certain targets, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodoaniline: Similar structure but lacks the hexyloxy groups.
4-(Hexyloxy)aniline: Similar structure but lacks the iodine atom.
4-(Hexyloxy)-N-phenylaniline: Similar structure but lacks the iodine atom on the phenyl ring.
Uniqueness
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline is unique due to the presence of both hexyloxy groups and an iodine atom, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C30H38INO2 |
|---|---|
Molekulargewicht |
571.5 g/mol |
IUPAC-Name |
4-hexoxy-N-(4-hexoxyphenyl)-N-(4-iodophenyl)aniline |
InChI |
InChI=1S/C30H38INO2/c1-3-5-7-9-23-33-29-19-15-27(16-20-29)32(26-13-11-25(31)12-14-26)28-17-21-30(22-18-28)34-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3 |
InChI-Schlüssel |
KGMMBWUWALITLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCC)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone](/img/structure/B13449511.png)


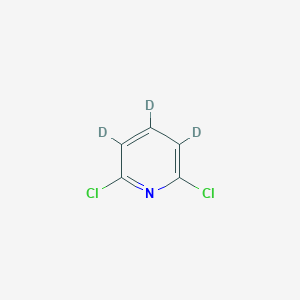
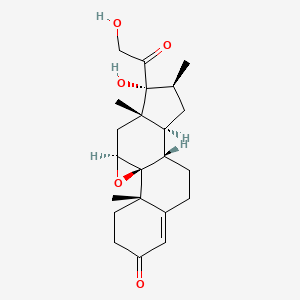
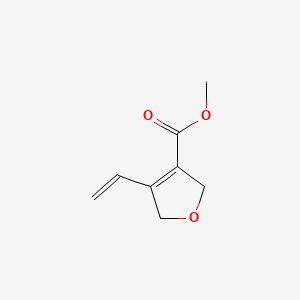
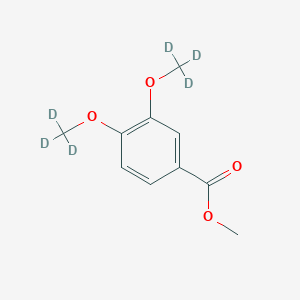
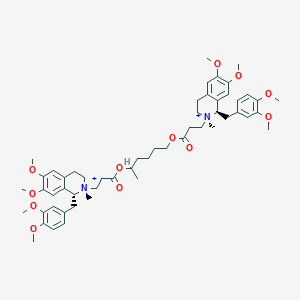
![rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13449569.png)
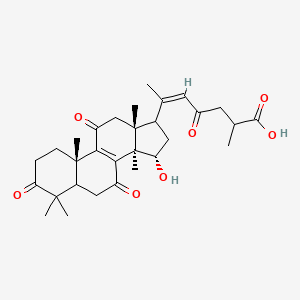
![[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13449614.png)
![(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)

![rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate](/img/structure/B13449625.png)
